potassium 1H-indol-3-yl sulfate

Descripción

Significance in Mammalian Physiology and Pathophysiology

Potassium 1H-indol-3-yl sulfate (B86663) plays a dual role in mammalian physiology. Under normal conditions, it is produced from the dietary amino acid tryptophan by intestinal bacteria, absorbed into the bloodstream, metabolized in the liver, and subsequently excreted by the kidneys. biocat.comnih.gov However, in pathological states, particularly in chronic kidney disease (CKD), its role shifts from a simple metabolite to a significant uremic toxin. wikipedia.orgnih.gov

Impaired kidney function leads to the accumulation of potassium 1H-indol-3-yl sulfate in the blood to levels that can be 25 to 55 times higher than in healthy individuals. acs.org This buildup is associated with a wide range of detrimental effects, contributing to the progression of CKD and the development of cardiovascular complications. wikipedia.orgahajournals.org Research has demonstrated that elevated levels of this compound are linked to glomerular sclerosis, renal interstitial fibrosis, and endothelial dysfunction. wikipedia.orgnih.gov Furthermore, it is implicated in the pathogenesis of vascular disease and has been identified as a cardiotoxin. wikipedia.org

The toxic effects of this compound are mediated through several mechanisms, including the induction of oxidative stress and inflammation. biocat.comnih.gov It has been shown to activate the aryl hydrocarbon receptor (AhR), which in turn triggers a cascade of adverse cellular responses. biocat.comjci.org These processes contribute to the systemic complications observed in patients with advanced kidney disease.

Historical Context of Research on Indolic Metabolites in Uremia

The understanding of uremia, the clinical syndrome accompanying kidney failure, has evolved significantly over time. nih.gov Initially, research focused on the accumulation of waste products, with urea (B33335) being a primary subject of investigation. researchgate.net The concept of "uremic toxins" emerged from the recognition that dialysis, while removing urea, did not fully resolve the symptoms of kidney failure, suggesting the involvement of other retained solutes. nih.gov

The focus on indolic metabolites, specifically indoxyl sulfate, gained prominence through the work of researchers like Toshimitsu Niwa. In the 1990s, Niwa and his colleagues demonstrated that indole (B1671886), a precursor to indoxyl sulfate produced by gut bacteria, could induce progressive glomerular sclerosis in animal models of renal injury when administered. nih.govnih.gov This pivotal research identified indoxyl sulfate as a key uremic toxin. nih.gov These findings shifted the paradigm of uremia research, highlighting the crucial role of gut-derived metabolites in the pathophysiology of kidney disease. nih.gov The "protein metabolite theory" proposed that endogenous protein metabolites like indoxyl sulfate significantly contribute to the progression of CKD. nih.gov

Current Research Landscape and Academic Interest in this compound

The academic and research interest in this compound remains high, driven by its established role as a major uremic toxin and its broader implications for human health. medchemexpress.comelifesciences.org Current research continues to explore the intricate molecular mechanisms through which this compound exerts its toxic effects. A significant area of investigation is its interaction with the aryl hydrocarbon receptor (AhR) and the subsequent activation of inflammatory pathways. biocat.comjci.org

Recent studies have delved into the role of indoxyl sulfate in inducing "trained immunity," a phenomenon where innate immune cells are reprogrammed to have a heightened response to subsequent stimuli. elifesciences.org This process is thought to contribute to the chronic inflammation and cardiovascular disease prevalent in patients with end-stage renal disease. elifesciences.org

Furthermore, the development of novel diagnostic tools for the sensitive and specific detection of indoxyl sulfate is an active area of research. acs.org For instance, innovative fluorescent capsule devices are being engineered for point-of-care diagnostics, which could enable more timely and personalized management of CKD. acs.org The connection between elevated indoxyl sulfate levels and other pathologies, such as colorectal cancer proliferation, is also an emerging field of study. acs.org

The ongoing research underscores the multifaceted nature of this compound, not just as a marker of kidney dysfunction but as an active participant in a complex signaling network that impacts multiple organ systems. nih.gov

Table 1: Key Research Findings on this compound

| Research Area | Key Findings | References |

| Pathophysiology in CKD | Accumulates in CKD, acting as a uremic and cardiotoxin. Stimulates glomerular sclerosis and renal interstitial fibrosis. | wikipedia.orgahajournals.org |

| Cellular Mechanisms | Induces oxidative stress and inflammation. Activates the Aryl Hydrocarbon Receptor (AhR). | biocat.comnih.gov |

| Cardiovascular Effects | Associated with aortic calcification and increased pulse wave velocity. Promotes endothelial dysfunction and a prothrombotic state. | ahajournals.org |

| Historical Identification | Identified as a key uremic toxin through animal studies in the 1990s. | nih.gov |

| Current Research Focus | Role in "trained immunity" in ESRD. Development of novel diagnostic tools. Links to extrarenal pathologies like cancer. | acs.orgelifesciences.org |

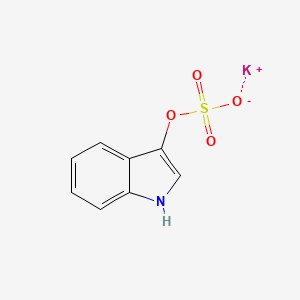

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-94-5 (Parent) | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181012 | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Indoxyl sulfate potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2642-37-7 | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium indol-3-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogenesis and Metabolic Pathways of Potassium 1h Indol 3 Yl Sulfate

L-Tryptophan Catabolism in the Gut Microbiome

The journey of potassium 1H-indol-3-yl sulfate (B86663) begins with dietary L-tryptophan that is not absorbed in the upper gastrointestinal tract and reaches the colon. nih.govbiocrates.com Here, it becomes a substrate for the resident gut microbiota, which metabolizes it through various pathways. Approximately 5% of dietary tryptophan is metabolized through the indole (B1671886) pathway by the gut microbiota. mdpi.com

A key step in this process is the conversion of L-tryptophan to indole, a reaction catalyzed by the enzyme tryptophanase. nih.govyoutube.com This enzyme is expressed by a variety of gut bacteria, including both Gram-negative and Gram-positive species. nih.gov Prominent among these are tryptophanase-expressing bacteria such as Escherichia coli, Clostridium sp., and Bacteroides sp. nih.govresearchgate.net The presence of tryptophanase allows these microorganisms to hydrolyze tryptophan, breaking it down into indole, pyruvate, and ammonia. youtube.com The expression of this enzyme and the subsequent production of indole are crucial for the initiation of the metabolic cascade leading to potassium 1H-indol-3-yl sulfate.

The action of bacterial tryptophanase on L-tryptophan results in the production of indole within the intestinal lumen. nih.govbiocrates.com Indole is an aromatic heterocyclic organic compound that serves various roles, including acting as a signaling molecule for bacteria. researchgate.netnih.gov Once produced in the gut, indole is absorbed from the colon into the systemic circulation, from where it is transported to the liver via the portal vein for further metabolism. nih.govresearchgate.net

Hepatic Metabolism of Indole

Upon reaching the liver, indole undergoes a two-phase metabolic process to be converted into the more water-soluble and excretable compound, this compound. wikipedia.orgmdpi.com

In the first phase, indole is hydroxylated to form 3-hydroxyindole, also known as indoxyl. researchgate.netnih.gov This oxidation reaction is catalyzed by the cytochrome P450 (P450) family of enzymes located in liver microsomes. nih.govresearchgate.net Studies have identified CYP2E1 as a major isoform responsible for the microsomal oxidation of indole to indoxyl in both rats and humans. biocrates.comnih.govnih.gov Other P450 isoforms, such as CYP2A6 and CYP2C19, have also been shown to contribute to indole oxidation. researchgate.netuq.edu.au

| Parameter | Value | Source Organism | Reference |

|---|---|---|---|

| Apparent Km | 0.85 ± 0.12 mM | Rat Liver Microsomes | nih.govnih.gov |

| Apparent Vmax | 1153 ± 66 pmol min-1 mg-1 | Rat Liver Microsomes | nih.govnih.gov |

The second phase of hepatic metabolism involves the conjugation of indoxyl with a sulfate group, a process known as sulfation or sulfonation. nih.gov This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which convert indoxyl into indoxyl sulfate. biocrates.comwikipedia.org Research has demonstrated that the SULT1A1 isoform is the primary enzyme responsible for this sulfation activity in both human and rat liver cytosol. wikipedia.orgnih.govmdpi.com This conjugation step significantly increases the water solubility of the molecule, preparing it for elimination.

| Parameter | Value (Apparent Km) | Enzyme Source | Reference |

|---|---|---|---|

| Human | 6.8 ± 0.9 µM | Liver Cytosol | nih.gov |

| Rat | 3.2 ± 0.6 µM | Liver Cytosol | nih.gov |

| Human Recombinant | 5.6 ± 1.8 µM | SULT1A1*2 | nih.gov |

Systemic Circulation and Elimination Pathways

Following its synthesis in the liver, this compound is released into the bloodstream. In circulation, it is highly bound to plasma proteins, with more than 90% typically bound. nih.gov The compound is then transported to the kidneys, which are the primary organs for its elimination. nih.gov The kidneys clear indoxyl sulfate from the blood primarily through tubular secretion, a process mediated by organic anion transporters (OATs) in the proximal tubule cells. nih.govnih.gov Finally, it is excreted in the urine. mdpi.com A smaller fraction may also be removed from the brain via the OAT3 transporter. nih.gov

Renal Excretion via Organic Anion Transporters (OAT1, OAT3)

The renal elimination of indoxyl sulfate is an active process mediated by specific transporters in the proximal tubules of the kidneys. alliedacademies.org Organic Anion Transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), play a crucial role in this process. nih.govjci.org These transporters are located on the basolateral membrane of the proximal tubular cells and are responsible for the uptake of indoxyl sulfate from the blood into these cells. jci.orgcore.ac.uk

Studies have demonstrated that both OAT1 and OAT3 are key to the in vivo handling of a variety of uremic toxins, including indoxyl sulfate. nih.gov In vitro experiments have confirmed that indoxyl sulfate is a substrate for these transporters, with OAT3 showing a significant role in its uptake. core.ac.ukmdpi.com The efficient secretion of indoxyl sulfate into the urine is thus highly dependent on the function of OAT1 and OAT3. jci.org Consequently, any impairment in the activity of these transporters can lead to the accumulation of indoxyl sulfate in the plasma.

| Transporter | Location | Function | Reference |

|---|---|---|---|

| OAT1 (SLC22A6) | Basolateral membrane of proximal tubule cells | Mediates uptake of indoxyl sulfate from blood into renal cells | nih.govjci.org |

| OAT3 (SLC22A8) | Basolateral membrane of proximal tubule cells | Plays a major role in the uptake and transport of indoxyl sulfate from the blood | nih.govcore.ac.uk |

Limited Clearance by Conventional Dialysis due to Protein Binding

A major challenge in managing elevated levels of indoxyl sulfate in patients with end-stage renal disease is its limited removal by conventional hemodialysis. mdpi.comkarger.com This is primarily because indoxyl sulfate is highly bound to plasma proteins, particularly albumin. nih.govresearchgate.net The protein-bound fraction of indoxyl sulfate is typically over 90%, which prevents its effective filtration through dialysis membranes. researchgate.net

While conventional hemodialysis can remove small, water-soluble toxins, it is inefficient at clearing protein-bound uremic toxins like indoxyl sulfate. mdpi.com Research has shown that only about 30% of indoxyl sulfate is removed by standard hemodialysis. mdpi.com This high degree of protein binding significantly restricts its dialytic clearance, leading to its accumulation in dialysis patients. karger.comnih.gov

| Solute | Protein Binding | Removal by Hemodialysis | Reference |

|---|---|---|---|

| Urea (B33335) | Low | >60% | mdpi.com |

| Creatinine (B1669602) | Low | >60% | mdpi.com |

| Indoxyl Sulfate | High (>90%) | ~30% | mdpi.comresearchgate.net |

Dietary Influences on this compound Production

The production of indoxyl sulfate is intrinsically linked to diet, as its precursor, L-tryptophan, is an essential amino acid obtained from dietary proteins. biocrates.comwikipedia.org Therefore, dietary modifications can significantly influence the generation of this uremic toxin.

Impact of Dietary Protein Intake

The intake of dietary protein is a major determinant of indoxyl sulfate production. biocrates.com Tryptophan, the substrate for indole synthesis by gut bacteria, is a component of dietary proteins. mdpi.com Consequently, a higher intake of protein leads to a greater availability of tryptophan for bacterial metabolism, resulting in increased production of indole and subsequently indoxyl sulfate. oup.comuu.nl

Studies in both animals and humans have demonstrated that a high-protein diet is associated with increased plasma and urine levels of indoxyl sulfate. oup.complos.org Conversely, a low-protein diet is recommended for individuals with chronic kidney disease to reduce the production of indoxyl sulfate and other uremic toxins. oup.comresearchgate.net Research has shown that a higher protein intake in CKD patients leads to an increased fractional excretion of indoxyl sulfate. oup.com

| Dietary Protein Level | Effect on Tryptophan Availability | Impact on Indoxyl Sulfate Production | Reference |

|---|---|---|---|

| High | Increased | Increased production and excretion | oup.complos.org |

| Low | Decreased | Reduced production | oup.comresearchgate.net |

Modulation by Dietary Fiber

Dietary fiber can play a significant role in modulating the production of indoxyl sulfate. nih.gov Increased intake of dietary fiber can reduce the plasma levels of colon-derived solutes like indoxyl sulfate. nih.gov This effect is thought to be mediated by the influence of fiber on the gut microbiota and their metabolic activity.

A meta-analysis of randomized controlled trials indicated that dietary fiber supplementation can significantly reduce the levels of indoxyl sulfate in patients with CKD. nih.gov Another systematic review and meta-analysis confirmed that dietary fiber supplementation, ranging from 6 to 50 g/day , could significantly decrease serum indoxyl sulfate levels. mdpi.com The interplay between dietary protein and fiber is also important, with a lower protein-to-fiber ratio being associated with lower serum concentrations of indoxyl sulfate. mdpi.comnih.gov

| Intervention | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Increased Dietary Fiber Intake | Significant reduction in plasma/serum indoxyl sulfate | Modulation of gut microbiota and their metabolic activity | nih.govnih.govmdpi.com |

| Lower Protein-to-Fiber Ratio | Associated with lower serum indoxyl sulfate | Highlights the interplay between protein and fiber intake | mdpi.comnih.gov |

Pathophysiological Role of Potassium 1h Indol 3 Yl Sulfate As a Uremic Toxin

Accumulation Dynamics in Impaired Renal Function

Under normal physiological conditions, dietary tryptophan is metabolized by intestinal bacteria to produce indole (B1671886). biocat.com This indole is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation to form indoxyl sulfate (B86663). biocat.commdpi.com The kidneys are responsible for the efficient excretion of indoxyl sulfate from the body. biocat.com In individuals with healthy renal function, serum levels of indoxyl sulfate are typically very low or undetectable. mdpi.com

However, in the context of impaired renal function, the excretion of indoxyl sulfate is significantly diminished, leading to its accumulation in the serum. biocat.commdpi.com This accumulation is a hallmark of CKD and is directly proportional to the decline in renal function. mdpi.com For instance, when serum creatinine (B1669602) levels reach 3.0 mg/dL, which is significantly above the normal range, serum indoxyl sulfate levels can exceed 0.8–1.0 mg/dL, a substantial increase from the normal range of 0.024–0.05 mg/dL. mdpi.com

The accumulation of potassium 1H-indol-3-yl sulfate is further complicated by its high degree of protein binding, primarily to albumin. nih.govugent.benih.gov This binding makes its removal by conventional hemodialysis less efficient compared to non-protein-bound uremic toxins. nih.gov The strong binding to albumin at the Sudlow II site is a shared characteristic with other protein-bound uremic toxins. researchgate.netnih.gov

Correlation with Chronic Kidney Disease (CKD) Progression

A growing body of evidence strongly suggests that elevated levels of this compound are not merely a marker of declining kidney function but actively contribute to the progression of CKD. biocat.comnih.govnih.gov This uremic toxin exerts its detrimental effects through various mechanisms, primarily by inducing oxidative stress and promoting inflammation and fibrosis within the kidneys. biocat.commdpi.comnih.gov

Research has shown that indoxyl sulfate can induce the production of free radicals and reduce the availability of nitric oxide, a key molecule in vascular health. mdpi.comnih.gov It also activates the aryl hydrocarbon receptor (AhR), leading to further reactive oxygen species (ROS) production and cellular damage. biocat.commdpi.com In renal tubular cells, indoxyl sulfate has been demonstrated to cause both apoptotic and necrotic cell death. nih.gov

Furthermore, indoxyl sulfate stimulates the expression of profibrotic factors, such as transforming growth factor-beta 1 (TGF-β1). biocat.comnih.govnih.gov This leads to the excessive deposition of extracellular matrix, resulting in glomerular sclerosis and interstitial fibrosis, which are characteristic features of progressive CKD. mdpi.comresearchgate.netnih.gov Clinical studies have established a direct correlation between higher serum indoxyl sulfate levels and a more rapid decline in renal function. nih.govnih.gov One prospective observational study found that higher serum total indoxyl sulfate levels were significantly associated with the progression of CKD. nih.gov

| Study Type | Patient Cohort | Key Findings on Indoxyl Sulfate and CKD Progression | Reference |

| Prospective Observational | 268 patients with varying stages of CKD | Higher serum total indoxyl sulfate levels were significantly associated with renal progression (defined as >50% eGFR decline or ESRD). | nih.gov |

| Mechanistic Studies | In vitro and in vivo (rat models) | Indoxyl sulfate stimulates the expression of fibrogenic genes like TGF-β1, leading to glomerular sclerosis and interstitial fibrosis. | nih.govresearchgate.net |

| Clinical Review | CKD patients | Higher serum indoxyl sulfate levels are independently associated with renal function decline and all-cause mortality. | nih.gov |

Distinction from Other Protein-Bound Uremic Toxins (e.g., p-Cresyl Sulfate)

This compound is often discussed in conjunction with another prominent protein-bound uremic toxin, p-cresyl sulfate (PCS). researchgate.netnih.govnih.gov Both are byproducts of intestinal bacterial metabolism, are strongly bound to albumin, and have low dialytic clearance. researchgate.netnih.gov However, while they share these similarities and are both implicated in the pathophysiology of CKD and cardiovascular disease, some studies suggest distinct roles and predictive values in disease progression. mdpi.comresearchgate.netnih.gov

Both indoxyl sulfate and p-cresyl sulfate are known to induce oxidative stress and inflammation. mdpi.comnih.gov They have been shown to promote the expression of DNA methyltransferases, which can lead to epigenetic changes that impair kidney function. mdpi.com

A prospective study evaluating both toxins found that while higher levels of both were associated with CKD progression, the predictive power of indoxyl sulfate was weakened when p-cresyl sulfate was also included in the analytical model. nih.gov This suggests that while both are important, p-cresyl sulfate may have a stronger independent association with renal progression in some cohorts. nih.gov Conversely, other research has highlighted the direct toxic effects of indoxyl sulfate on various renal cell types, including tubular cells, mesangial cells, and vascular cells, underscoring its significant contribution to kidney damage. nih.govnih.gov

| Feature | This compound (Indoxyl Sulfate) | p-Cresyl Sulfate (PCS) |

| Precursor | Tryptophan | Tyrosine, Phenylalanine |

| Metabolic Origin | Intestinal bacteria (indole) -> Liver (sulfation) | Intestinal bacteria (p-cresol) -> Liver (sulfation) |

| Primary Binding Protein | Albumin (Sudlow II site) | Albumin (Sudlow II site) |

| Pathophysiological Effects | Induces oxidative stress, inflammation, renal fibrosis, endothelial dysfunction, and cellular toxicity in renal cells. biocat.commdpi.comnih.govnih.gov | Induces oxidative stress, inflammation, and endothelial dysfunction. mdpi.comresearchgate.net |

| Predictive Value in CKD | Associated with CKD progression and mortality. nih.govnih.gov | Independently associated with renal progression and all-cause mortality, with some studies suggesting a stronger predictive power than indoxyl sulfate. nih.gov |

Interactions with the Gut Microbiome in Health and Disease

Gut Dysbiosis in Chronic Kidney Disease

Chronic kidney disease is closely associated with significant alterations in the gut microbial community, a condition known as dysbiosis. bevital.no This imbalance is characterized by both quantitative and qualitative changes in the composition and metabolic activities of the gut microbiota. bevital.no In CKD patients, there is often a shift in the microbial population, leading to an increase in bacteria that produce indole-forming enzymes and a depletion of bacteria that produce beneficial short-chain fatty acids (SCFAs). nih.gov This dysbiotic state is a key factor in the increased production of indoxyl sulfate (B86663). nih.gov

The accumulation of uremic toxins, such as indoxyl sulfate, can further exacerbate gut dysbiosis, creating a vicious cycle that contributes to the progression of CKD. nycu.edu.tw Dietary restrictions often imposed on CKD patients, such as limitations on fruits and vegetables, can also lead to a predominance of indole-producing intestinal flora, further increasing the burden of indoxyl sulfate. nycu.edu.tw Studies have shown that while the abundance of some indole-producing bacteria may be similar between end-stage kidney disease (ESKD) patients and healthy controls, the impaired renal excretion in ESKD patients leads to significantly higher blood levels of indoxyl sulfate. nih.gov

| Factor | Consequence in CKD | Reference |

| Gut Dysbiosis | Altered microbial composition and function | bevital.no |

| Uremic Toxin Accumulation | Exacerbation of gut dysbiosis | nycu.edu.tw |

| Dietary Restrictions | Predominance of indole-producing bacteria | nycu.edu.tw |

| Impaired Renal Excretion | Significant elevation of blood indoxyl sulfate levels | nih.gov |

Hypoxia-Induced Changes in Microbial Composition

Conditions characterized by intermittent hypoxia, such as obstructive sleep apnea (B1277953) (OSA), have been shown to impact the gut microbiome and are linked to an increased risk of CKD. oup.comresearchgate.net Hypoxia can induce changes in the gut microbial composition, favoring a shift towards bacterial species with a greater capacity for producing indole (B1671886) from tryptophan. oup.comresearchgate.net This altered microbial environment contributes to an increased systemic load of indole, the precursor to indoxyl sulfate. oup.com The combination of hypoxia-induced dysbiosis and increased indole production may be a critical mechanism by which conditions like OSA contribute to elevated indoxyl sulfate levels and the subsequent increased risk of developing or worsening CKD. oup.comresearchgate.net

Alterations in Gut Barrier Integrity and Permeability

Chronic kidney disease is associated with impairments to the intestinal epithelial barrier structure and function. oup.comnih.gov This "leaky gut" phenomenon allows for the increased translocation of bacterial-derived uremic toxins, including indole, from the gut lumen into the systemic circulation. nih.govmdpi.com The breakdown of the gut barrier is facilitated by a reduction in the expression of tight junction proteins, such as claudin-1, occludin, and ZO-1. researchgate.net

Indoxyl sulfate itself has been shown to induce intestinal barrier injury. nih.gov It can disrupt the integrity of the intestinal epithelial cell monolayer, leading to increased permeability. nih.gov This damage to the intestinal barrier further facilitates the absorption of indole and other harmful substances, contributing to systemic inflammation and oxidative stress, which are hallmarks of CKD progression. bevital.nonih.gov The increased intestinal permeability in CKD patients results in a greater systemic load of gut-derived toxins, which in turn can worsen renal damage. mdpi.com

| Factor | Impact on Gut Barrier | Consequence | Reference |

| Chronic Kidney Disease | Impaired epithelial barrier structure and function | Increased translocation of uremic toxins | oup.comnih.gov |

| Reduced Tight Junction Proteins | Decreased barrier integrity | Facilitated indole entry | researchgate.net |

| Indoxyl Sulfate | Induces intestinal barrier injury | Increased permeability and systemic inflammation | nih.gov |

Modulation of Indole-Producing Bacterial Species

The production of indole in the gut is exclusively carried out by specific bacterial species that possess the enzyme tryptophanase. researchgate.net This enzyme catalyzes the conversion of dietary tryptophan into indole. researchgate.netnih.gov A variety of Gram-positive and Gram-negative bacteria, including many pathogenic species, are known to produce indole. oup.com The abundance and activity of these indole-producing bacteria in the gut directly influence the amount of indole available for absorption and subsequent conversion to indoxyl sulfate. nycu.edu.tw

In the context of CKD-associated gut dysbiosis, there is often a predominance of these indole-producing bacteria. nycu.edu.tw For instance, an increase in bacteria from the family Enterobacteriaceae, such as Escherichia coli, which are known indole producers, has been observed in CKD. nih.govfrontiersin.org Interventions aimed at modulating the gut microbiota, such as the use of synbiotics, have been shown to reduce both the population of indole-producing bacteria like Clostridium and the fecal indole amount in animal models of CKD. nih.gov

Role of Specific Bacterial Taxa in Tryptophan Metabolism

The metabolism of tryptophan by the gut microbiota is a key process in the generation of indoxyl sulfate. mdpi.com Specific bacterial taxa are responsible for the enzymatic conversion of tryptophan to indole. researchgate.net Escherichia coli is one of the most extensively studied indole-producing bacteria. frontiersin.org The expression of the tryptophanase enzyme in E. coli is regulated by the tna operon, which includes the structural gene tnaA that codes for the enzyme. frontiersin.org

Over 85 species of both Gram-positive and Gram-negative bacteria are known to produce indole from tryptophan. oup.com In patients with end-stage kidney disease, the abundance of certain indole-producing bacteria such as Bacteroides, Prevotella, and Clostridium has been noted. nih.gov While the presence of these bacteria is not exclusive to CKD, the impaired renal clearance in these patients leads to the accumulation of their metabolic byproduct, indoxyl sulfate. nih.gov Conversely, a reduction in beneficial bacteria that produce short-chain fatty acids, such as Faecalibacterium and Roseburia, is also observed in ESKD patients, further contributing to the state of dysbiosis. nih.gov

Analytical Methodologies for Quantification of Potassium 1h Indol 3 Yl Sulfate in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for the quantification of potassium 1H-indol-3-yl sulfate (B86663) due to its high sensitivity and selectivity. mdpi.com Both tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools employed for this purpose. mdpi.commdpi.com These methods allow for the precise measurement of the analyte even at low concentrations, which is essential for clinical and research applications. mdpi.comnih.gov

Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest. Common techniques include:

Protein Precipitation (PPT): This is a widely used method for plasma and serum samples. nih.govnih.gov It involves the addition of an organic solvent, most commonly acetonitrile (B52724) or methanol, to precipitate proteins. mdpi.comnih.gov The supernatant, containing potassium 1H-indol-3-yl sulfate, is then collected for analysis. nih.govnih.gov This technique is favored for its simplicity and speed. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another prevalent technique for sample cleanup. mdpi.com It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. mdpi.comyoutube.com For this compound, a salting-out assisted liquid-liquid extraction (SALLE) method has been developed, where acetonitrile is used for deproteinization, followed by the addition of a salt solution to separate the acetonitrile and aqueous phases. researchgate.net

Solid Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. sci-hub.se For the analysis of this compound, multi-walled carbon nanotubes (MWCNTs) have been successfully employed as an SPE sorbent. sci-hub.se

Chromatographic Separation

Chromatographic separation is essential to resolve this compound from other components in the sample extract before it enters the mass spectrometer.

Reverse Phase Chromatography: This is the most common chromatographic mode used for the analysis of this compound. mdpi.com C18 columns are frequently utilized, offering robust and reliable separation. nih.govchromatographyonline.com The mobile phase typically consists of a mixture of an aqueous solution (often containing an acid like formic acid) and an organic solvent such as acetonitrile or methanol. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation. nih.gov

Mass Spectrometry Detection

The mass spectrometer detects and quantifies the separated this compound.

Electrospray Ionization (ESI): Negative mode electrospray ionization (ESI) is the most common ionization technique for the analysis of this compound. mdpi.comnih.gov This is because the sulfate group is readily deprotonated, forming a negative ion that can be detected by the mass spectrometer. mdpi.com

Multiple Reaction Monitoring (MRM): In tandem mass spectrometry (LC-MS/MS), MRM is a highly specific and sensitive detection mode. mdpi.com It involves monitoring a specific precursor-to-product ion transition for the analyte. For this compound, common transitions include m/z 212 → 80 (corresponding to the sulfate group) and 212 → 132 (corresponding to the indoxyl group). mdpi.com The use of an isotopically labeled internal standard, such as a deuterated or 13C-labeled version of the analyte, is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. mdpi.comnih.gov

Validation Parameters for Quantitative Assays

To ensure the reliability and accuracy of the analytical method, it must be thoroughly validated according to guidelines from regulatory bodies like the FDA and EMA. nih.gov Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. mdpi.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govnih.gov Both are assessed at multiple concentration levels. nih.govnih.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles and short- and long-term storage. nih.gov

Table 1: Summary of LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile or methanol, Liquid-liquid extraction, Solid-phase extraction |

| Chromatography | Reverse-phase C18 column |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium (B1175870) acetate |

| Ionization | Negative Electrospray Ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Isotopically labeled this compound (e.g., ¹³C₆ or d₄) |

Spectrofluorimetric Methods

Spectrofluorimetric methods offer a simpler and more cost-effective alternative to LC-MS for the quantification of this compound, which possesses native fluorescence. researchgate.netnih.gov These methods typically involve an extraction step to remove interfering substances from the plasma sample. researchgate.net For instance, a salting-out assisted liquid-liquid extraction has been used, where plasma is deproteinized with acetonitrile, followed by the addition of sodium chloride to separate the phases. researchgate.net The fluorescence intensity of the analyte in the acetonitrile phase is then measured. researchgate.net Another approach utilizes a deep eutectic solvent (DES) for extraction, followed by the formation of an aqueous two-phase system. researchgate.net The method's linearity, precision, and accuracy are validated to ensure reliable results. researchgate.netresearchgate.net

Other Analytical Techniques in Research

While LC-MS and spectrofluorimetry are the most common techniques, other analytical methods have been explored for research purposes.

Capillary Electrophoresis (CE): Capillary electrophoresis has been used to determine citrate (B86180) anions and can also be applied to the analysis of other small molecules. nih.gov In one study, CE with indirect spectrometric detection was used to measure citrate, while a separate HPLC method with electrochemical detection was developed for this compound. nih.gov

Applications in Clinical Research for Biomarker Assessment

This compound, more commonly known in clinical literature as indoxyl sulfate (IS), has garnered significant attention as a key biomarker in various pathological conditions. biocat.com As a uremic toxin derived from the metabolism of dietary tryptophan by intestinal bacteria, its accumulation in the body is strongly associated with the progression of chronic kidney disease (CKD) and related comorbidities. biocat.comnih.govnih.gov The quantification of indoxyl sulfate in biological matrices like blood and urine is a critical tool for assessing renal system function and predicting patient outcomes. nih.gov

In patients with compromised renal function, elevated serum concentrations of indoxyl sulfate are observed, often reaching levels 25 to 55 times higher than in healthy individuals. biocat.comacs.org This accumulation is not merely an indicator of declining kidney function but is also implicated in the pathophysiology of the disease itself, contributing to nephrotoxicity, cardiovascular toxicity, and bone disorders. nih.gov Consequently, indoxyl sulfate is considered a valuable biomarker for monitoring CKD progression, cardiovascular risks, and even prognosis in other clinical settings. nih.govacs.org

Clinical research has focused on the association between indoxyl sulfate levels and specific disease outcomes. Studies have demonstrated its role as a significant predictor of major cardiac events and its involvement in vascular dysfunction. nih.govnih.gov For instance, elevated serum indoxyl sulfate has been identified as a potential independent biomarker for aortic and peripheral arterial stiffness in patients with coronary artery disease and non-dialysis CKD, respectively. nih.govresearchgate.net Furthermore, low urinary concentrations of indoxyl sulfate have been investigated as a potential biomarker for gut dysbiosis and a risk factor for transplant-related mortality in hematopoietic stem cell transplant recipients. nih.gov

The clinical utility of indoxyl sulfate as a biomarker is underpinned by robust analytical methods capable of its precise quantification in complex biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most established techniques for this purpose. acs.orgnih.govuu.nl These methods offer the sensitivity and accuracy required to measure the wide range of concentrations observed in both healthy and diseased populations.

The following tables summarize findings from clinical studies that have utilized the quantification of indoxyl sulfate for biomarker assessment.

Table 1: Clinical Studies on Indoxyl Sulfate as a Biomarker

| Study Focus | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Peripheral Arterial Stiffness | Patients with non-dialysis Chronic Kidney Disease (CKD) stages 3-5 | Serum indoxyl sulfate was significantly higher in patients with peripheral arterial stiffness (PAS). It was identified as a potential biomarker for PAS in this patient group. | nih.gov |

| Aortic Arterial Stiffness | Patients with Coronary Artery Disease (CAD) | Higher serum indoxyl sulfate levels were found to be potential independent biomarkers for aortic arterial stiffness (AAS) in patients with CAD. | researchgate.net |

| Dysbiosis and Transplant Outcome | Pediatric patients undergoing hematopoietic stem cell transplant (HSCT) | Urinary 3-indoxyl sulfate shows promise as a biomarker of dysbiosis and clinical outcomes following HSCT. Low urine concentrations may indicate a higher risk for transplant-related mortality. | nih.gov |

| Uremic Toxin in CKD | Patients undergoing chronic renal replacement therapy | Indoxyl sulfate is classified as a poorly dialyzable uremic toxin. Its level in plasma is a significant predictor of major cardiac events. | nih.gov |

Table 2: Analytical Methods Used in Clinical Research

| Analytical Method | Biological Matrix | Study Application | Reference |

|---|---|---|---|

| Liquid Chromatography–Mass Spectrometry (LC-MS/MS) | Human Plasma and Kidney Cells | Developed and validated for quantifying indoxyl sulfate to evaluate its suitability as a tubular function marker in various species. | uu.nlumcutrecht.nl |

| High-Performance Liquid Chromatography/Fluorescence Detector (HPLC-FLD) | Human Urine | Developed and validated to quantify urinary 3-indoxyl sulfate in pediatric HSCT recipients to assess its utility as a clinical biomarker. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Human Serum | Used to analyze serum indoxyl sulfate levels to evaluate the relationship between the toxin and peripheral arterial stiffness in CKD patients. | nih.gov |

| Liquid Chromatography–Mass Spectrometry (LC-MS) | Human Serum | Employed to determine serum indoxyl sulfate levels to investigate the association with aortic arterial stiffness in CAD patients. | researchgate.net |

In Vivo and in Vitro Research Models for Studying Potassium 1h Indol 3 Yl Sulfate

Cell Culture Models

Cell culture models are indispensable tools for dissecting the molecular mechanisms through which potassium 1H-indol-3-yl sulfate (B86663), a uremic toxin that accumulates in chronic kidney disease (CKD), exerts its pathological effects. These models allow for controlled investigations into the direct impact of this compound on specific cell types implicated in the pathophysiology of CKD and its systemic complications.

Renal Cells (e.g., Proximal Tubular Cells, Glomerular Mesangial Cells)

Proximal tubular cells are a primary target for potassium 1H-indol-3-yl sulfate due to their role in its secretion. In vitro studies using human kidney proximal tubule cell lines have demonstrated that exposure to this toxin can impair the function of organic anion transporters (OATs), which are crucial for its elimination. nih.gov This impairment can lead to a vicious cycle of toxin accumulation and further tubular damage. Research has also shown that in rat proximal tubular cells, this compound can induce the activation of NF-κB, a key transcription factor in inflammatory responses, and promote the expression of profibrotic molecules like TGF-β1 and Smad3. biocat.com This suggests a direct role for the toxin in promoting renal fibrosis. Furthermore, studies on tubular epithelial cells have revealed that indoxyl sulfate can induce cellular senescence, a state of irreversible growth arrest that contributes to tissue aging and dysfunction. nih.gov

Glomerular mesangial cells, which are critical for maintaining the structure and function of the glomerulus, are also affected. While specific studies on this compound and mesangial cells are less common, the known pro-inflammatory and pro-fibrotic effects of the compound in other renal cell types suggest that it likely contributes to glomerular sclerosis, a hallmark of progressive kidney disease.

Table 1: Effects of this compound on Renal Cells

| Cell Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Proximal Tubular Cells | Human kidney proximal tubule cell line | Decreased organic anion transporter (OAT1)-mediated transport. nih.gov | nih.gov |

| Proximal Tubular Cells | Rat proximal tubular cells | Induced activation of NF-κB and expression of TGF-β1 and Smad3. biocat.com | biocat.com |

| Tubular Epithelial Cells | Primary tubular epithelial cells | Induced cellular senescence. nih.gov | nih.gov |

Vascular Cells (e.g., Endothelial Cells, Vascular Smooth Muscle Cells)

The cardiovascular system is a major target of the toxic effects of this compound. In vitro models using vascular cells have been instrumental in elucidating the mechanisms behind the increased cardiovascular risk in CKD patients.

Studies on endothelial cells have shown that this uremic toxin can induce oxidative stress, a key contributor to endothelial dysfunction. This is characterized by reduced nitric oxide bioavailability, increased expression of adhesion molecules, and a pro-inflammatory and pro-thrombotic state. These effects compromise the integrity and function of the vascular endothelium, setting the stage for atherosclerosis.

Vascular smooth muscle cells (VSMCs) are also significantly impacted. Research indicates that this compound can promote the transformation of VSMCs from a contractile to a synthetic phenotype. This phenotypic switch is associated with increased proliferation, migration, and production of extracellular matrix proteins, all of which contribute to the thickening and stiffening of blood vessel walls, a condition known as arteriosclerosis.

Immune Cells (e.g., Macrophages, Monocytes)

The immune system is another critical target of this compound. This compound is known to modulate the function of immune cells, contributing to the chronic inflammatory state observed in CKD.

In vitro studies using the human monocytic cell line THP-1 have shown that even moderate increases in indoxyl sulfate can promote the transition of monocytes into pro-fibrotic macrophages. nih.gov This suggests a role for the toxin in sustaining chronic inflammation and maladaptive tissue remodeling. nih.gov Furthermore, research on primary macrophages has demonstrated that indoxyl sulfate can induce the release of reactive oxygen species and promote low-grade inflammation. nih.gov When combined with an inflammatory stimulus like lipopolysaccharide (LPS), indoxyl sulfate significantly enhances the release of pro-inflammatory cytokines such as TNF-α and CCL2. nih.gov Interestingly, the effect of indoxyl sulfate on macrophage polarization may be concentration-dependent, with the potential to induce both pro-inflammatory (M1) and anti-inflammatory/pro-fibrotic (M2) phenotypes. mdpi.com This dual effect could contribute to the complex progression of vascular remodeling in atherosclerosis. mdpi.com The aryl hydrocarbon receptor (AhR) has been identified as a key mediator of these effects, as indoxyl sulfate is a known ligand for this receptor. nih.gov

Table 2: Effects of this compound on Immune Cells

| Cell Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Monocytes | THP-1 cell line | Promoted transition into profibrotic macrophages. nih.gov | nih.gov |

| Macrophages | Primary macrophages | Induced reactive oxygen species release and low-grade inflammation; enhanced LPS-induced cytokine release. nih.gov | nih.gov |

| Macrophages | General | May induce both M1 (pro-inflammatory) and M2 (pro-fibrotic) polarization depending on concentration. mdpi.com | mdpi.com |

Central Nervous System Cells (e.g., Astrocytes, Neuronal Cell Cultures)

Emerging evidence suggests that this compound may also have neurotoxic effects, contributing to the neurological complications sometimes seen in CKD patients.

Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a crucial role in maintaining brain homeostasis. Studies have shown that astrocytes can release neuronotoxic activity, and this release is enhanced by increased extracellular potassium concentrations. nih.gov While not directly investigating this compound, this highlights the sensitivity of astrocytes to changes in the ionic environment, which can be altered in kidney disease. More recent research has demonstrated that photostimulation of astrocytes in the habenula, a brain region involved in mood regulation, can release potassium and induce depressive-like behaviors in mice. nih.gov Given that indoxyl sulfate is a known neurotoxin, it is plausible that its accumulation in the CNS could disrupt astrocyte function and neuronal health.

Studies on neuronal cell cultures have shown that medium conditioned by cerebral cortex microexplants contains neuronotoxic activity for cerebellar granule cells and hippocampal neurons. nih.gov This suggests that substances released from brain tissue, potentially including metabolites influenced by systemic conditions like uremia, can be harmful to neurons.

Osteoblasts

Bone metabolism is frequently dysregulated in CKD, leading to a condition known as renal osteodystrophy. This compound is implicated in this process through its direct effects on bone cells.

In vitro studies have shown that indoxyl sulfate can suppress the function of osteoblasts, the cells responsible for bone formation. nih.gov It has been found to inhibit osteoblast differentiation by reducing the expression of key transcription factors like Runx2. nih.gov This inhibitory effect is mediated, at least in part, through the activation of the aryl hydrocarbon receptor (AhR) and subsequent downstream signaling pathways. nih.gov Furthermore, indoxyl sulfate has been shown to induce skeletal resistance to parathyroid hormone (PTH) in cultured osteoblast-like cells and to exacerbate low bone turnover by inhibiting bone formation. nih.gov

Table 3: Effects of this compound on Osteoblasts

| Cell Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Osteoblasts | Cultured osteoblast cells | Suppressed osteoblast function and induced skeletal resistance to PTH. nih.gov | nih.gov |

| Osteoblasts | In vitro studies | Inhibited osteoblast differentiation via the AhR pathway and reduced Runx2 expression. nih.gov | nih.gov |

| Osteoblasts | Adult rats with parathyroidectomy | Exacerbated low bone turnover by inhibiting bone formation. nih.gov | nih.gov |

Animal Models of Renal Disease

Animal models are crucial for studying the systemic effects of this compound in a physiological context that mimics human kidney disease. These models allow for the investigation of the long-term consequences of toxin accumulation and the evaluation of potential therapeutic interventions.

A commonly used model is the 5/6 nephrectomy rat model, which mimics chronic kidney disease by surgically removing a significant portion of the renal mass. nih.govnih.gov In this model, the plasma concentration and clearance of protein-bound uremic toxins, including indoxyl sulfate, correlate well with markers of tubular injury. nih.gov This model has been instrumental in demonstrating the link between indoxyl sulfate accumulation and the progression of renal damage.

Another important model is the unilateral ureteral obstruction (UUO) model in mice. This model induces rapid renal fibrosis and allows for the study of the mechanisms driving this process. mdpi.com Studies using sulfotransferase 1a1-deficient mice, which have impaired ability to produce indoxyl sulfate, have shown that these mice exhibit suppressed renal fibrosis in the UUO model. mdpi.com This provides strong evidence for the causal role of indoxyl sulfate in the development of renal fibrosis. mdpi.com

Ischemia-reperfusion injury (IRI) models in both mice and rats are also valuable for studying the role of indoxyl sulfate in both acute and chronic kidney injury. nih.gov In chronic IRI models, plasma indoxyl sulfate levels and clearance correlate with the degree of tubular atrophy. nih.gov Mass spectrometry imaging has revealed altered distribution of indoxyl sulfate within the injured kidney, with higher accumulation in the cortex and lower levels in the medulla, which is associated with downregulation of proximal tubular transporters. nih.gov

Table 4: Animal Models for Studying this compound

| Animal Model | Key Features and Findings | Reference(s) |

|---|---|---|

| 5/6 Nephrectomy Rat | Mimics chronic kidney disease; plasma indoxyl sulfate correlates with tubular injury markers. nih.govnih.gov | nih.govnih.gov |

| Unilateral Ureteral Obstruction (UUO) Mouse | Induces rapid renal fibrosis; sulfotransferase 1a1-deficient mice show suppressed fibrosis, demonstrating a causal role for indoxyl sulfate. mdpi.com | mdpi.com |

| Ischemia-Reperfusion Injury (IRI) Mouse/Rat | Models acute and chronic kidney injury; plasma indoxyl sulfate correlates with tubular atrophy in chronic IRI. nih.gov | nih.gov |

5/6-Nephrectomy Models

The 5/6-nephrectomy (5/6Nx) model is a widely used surgical approach in rodents to induce a state that mimics human chronic kidney disease. This procedure involves the removal of one kidney and the ligation of two out of three branches of the renal artery of the remaining kidney, or the removal of the upper and lower thirds of the kidney. This significant reduction in renal mass leads to the accumulation of uremic toxins, including indoxyl sulfate. nih.govnih.gov

Studies utilizing this model have demonstrated a clear link between elevated indoxyl sulfate levels and the progression of renal and extra-renal pathologies. In 5/6 nephrectomized rats and mice, the accumulation of indoxyl sulfate is associated with the exacerbation of renal injury. dovepress.comkrcp-ksn.org Research has shown that in these models, indoxyl sulfate contributes to renal fibrosis by stimulating the production of transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine. dovepress.commdpi.com Furthermore, it induces oxidative stress within renal tissues, a key factor in the pathogenesis of tubular injury and the deterioration of renal function. mdpi.com

Beyond the kidneys, the 5/6-nephrectomy model has been crucial in revealing the systemic effects of indoxyl sulfate. For instance, studies have shown that elevated indoxyl sulfate in these animals promotes platelet hyperactivity, contributing to a pro-thrombotic state often seen in CKD patients. ashpublications.org This model has also been instrumental in linking indoxyl sulfate to cardiovascular complications, demonstrating its role in promoting vascular damage and atherosclerosis. dovepress.com Additionally, research using 5/6 nephrectomized mice has shown that indoxyl sulfate can induce intestinal barrier injury, highlighting the gut-kidney axis in CKD. nih.gov

| Model | Key Findings Related to Indoxyl Sulfate | References |

| 5/6-Nephrectomy Rats | - Increased serum levels of indoxyl sulfate. dovepress.com- Enhanced mRNA levels of ICAM-1, TGF-beta 1, TIMP-1, and pro-alpha 1 collagen in the renal cortex. dovepress.com- Promotion of glomerular sclerosis and tubular damage. dovepress.com- Amelioration of CKD progression with prebiotics that reduce indoxyl sulfate levels. krcp-ksn.org | dovepress.com, krcp-ksn.org |

| 5/6-Nephrectomy Mice | - Significant increase in serum indoxyl sulfate, blood urea (B33335) nitrogen, and serum creatinine (B1669602). ashpublications.org- Enhanced platelet activity and thrombosis. ashpublications.org- Increased oxidative stress and expression of inflammatory and fibrotic genes in renal tubules. mdpi.com- Intestinal barrier injury, including villi necrosis and increased permeability. nih.gov | mdpi.com, ashpublications.org, nih.gov |

Genetically Modified Models (e.g., ApoE KO mice)

Apolipoprotein E knockout (ApoE-/-) mice are a cornerstone in atherosclerosis research. These mice lack the gene for apolipoprotein E, a protein crucial for the normal metabolism of cholesterol and triglycerides, leading them to develop spontaneous hypercholesterolemia and atherosclerotic plaques, even on a standard diet. nih.gov This model is particularly valuable for investigating the impact of uremic toxins on the progression of cardiovascular disease.

When the 5/6-nephrectomy is performed on ApoE-/- mice, it creates a model of uremia-accelerated atherosclerosis. dovepress.comnih.gov This combined model has been used to demonstrate that the accumulation of indoxyl sulfate, among other uremic toxins, significantly worsens the development of atherosclerotic lesions in the aorta. dovepress.com Studies have shown that in uremic ApoE-/- mice, there is a dramatic increase in the size and severity of atherosclerotic plaques compared to non-uremic ApoE-/- mice. nih.gov These findings suggest that indoxyl sulfate directly contributes to vascular endothelial damage and the inflammatory processes that drive atherosclerosis. dovepress.com

Research using this model has provided in vivo evidence that indoxyl sulfate may promote vascular endothelial damage, a key initiating event in atherosclerosis. dovepress.com The ApoE-/- mouse model, particularly when combined with induced renal dysfunction, serves as a powerful tool to dissect the molecular mechanisms by which indoxyl sulfate contributes to the high burden of cardiovascular disease in CKD patients.

| Model | Key Findings Related to Indoxyl Sulfate | References |

| ApoE Knockout (ApoE-/-) Mice with 5/6-Nephrectomy | - Accelerated atherosclerosis in the aorta. dovepress.com- Increased atherosclerotic lesion sizes. nih.gov- Suggests that indoxyl sulfate promotes vascular endothelial damage in vivo. dovepress.com- Dramatic increase in plaque size and aggressive morphology (foam cell-rich soft plaques). nih.gov | dovepress.com, nih.gov, nih.gov |

Zebrafish Models for Angiogenesis Studies

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying developmental biology, toxicology, and disease, including the effects of compounds on vascular development (angiogenesis). mdpi.commdpi.com Their transparent embryos allow for the direct, real-time visualization of organ and vessel formation. mdpi.com The genetic similarity between zebrafish and humans, particularly in pathways related to vascular development, makes them an ideal organism for high-throughput screening of compounds that may affect angiogenesis. nih.govnih.govnih.gov

In the context of this compound, zebrafish models have been employed to investigate its impact on renal and cardiac development, as well as angiogenesis. nih.govnih.govresearchgate.net Studies have shown that exposing zebrafish embryos to indoxyl sulfate leads to a range of developmental abnormalities. nih.govnih.govresearchgate.net These include reduced survival and hatching rates, the development of cardiac edema, and a decrease in heart rate. nih.govnih.govresearchgate.net

Specifically for angiogenesis, transgenic zebrafish lines that express fluorescent proteins in their vascular endothelium (e.g., Tg(fli1:EGFP)) are used to visualize the formation of intersegmental vessels. mdpi.com Research has demonstrated that indoxyl sulfate exposure can disrupt this process. nih.govresearchgate.net The underlying mechanisms appear to involve the induction of oxidative stress and the activation of inflammatory pathways, which in turn interfere with normal cardiac and renal development. nih.govnih.govresearchgate.net These findings from zebrafish studies provide crucial insights into the potential for indoxyl sulfate to cause vascular damage and impair developmental processes. nih.govnih.govresearchgate.net

| Model | Key Findings Related to Indoxyl Sulfate | References |

| Zebrafish (Danio rerio) Embryos | - Reduced survival and hatching rates. nih.govnih.govresearchgate.net- Caused cardiac edema, increased mortality, and shortened body length. nih.govnih.govresearchgate.net- Decreased heart rates and renal function. nih.govnih.govresearchgate.net- Interfered with cardiac and renal development via ROS and MAPK pathways, leading to inflammation. nih.govnih.govresearchgate.net | researchgate.net, nih.gov, nih.gov |

| Transgenic Zebrafish (e.g., Tg(fli1:GFP)) | - Allows for visualization of disrupted angiogenesis, such as defects in intersegmental vessel formation. mdpi.comresearchgate.net- IS exposure causes cardiac dysmorphology and pericardial edema. nih.govresearchgate.net | researchgate.net, nih.gov, mdpi.com |

Future Directions and Emerging Research Avenues

Elucidating Precise Molecular Mechanisms and Signaling Networks

Potassium 1H-indol-3-yl sulfate (B86663), also known as indoxyl sulfate, is a metabolite of tryptophan produced by intestinal bacteria. biocat.com While its accumulation in chronic kidney disease (CKD) is well-documented, the precise molecular signaling pathways it perturbs are still under intense investigation. biocat.comnih.gov Future research will focus on dissecting the intricate signaling networks affected by this uremic toxin.

A key area of investigation is its role as a ligand for the human Aryl Hydrocarbon Receptor (AhR). biocat.com The activation of AhR by indoxyl sulfate is thought to mediate some of its toxic effects. biocat.com Further studies are needed to fully understand the downstream consequences of AhR activation in different cell types and tissues.

Moreover, indoxyl sulfate has been shown to induce oxidative stress and activate pro-inflammatory and pro-fibrotic pathways. biocat.comashpublications.org For instance, at a concentration of 250 μM, it can trigger the activation of NF-κB, leading to increased expression of TGF-β1 and Smad3 in rat proximal tubular cells, which contributes to its profibrotic activity. biocat.com The interplay between these pathways and their contribution to the pathophysiology of various diseases requires more detailed exploration. Research is also focusing on its impact on cellular components like the NLRP3 inflammasome, where potassium efflux is a critical activation step. nih.gov

Development of Novel Biomarkers and Diagnostic Tools

The accumulation of indoxyl sulfate in the body has been linked to the progression of several diseases, making it a promising candidate for biomarker development. paijournal.commdpi.comresearchgate.net Its potential as a biomarker extends beyond just indicating renal dysfunction.

Studies have suggested that plasma levels of indoxyl sulfate and its clearance could serve as sensitive markers for kidney tubular dysfunction, potentially outperforming conventional markers. physiology.org In fact, research indicates that plasma indoxyl sulfate and its clearance correlate better with tubular injury markers than with filtration markers in animal models of kidney disease. physiology.org Furthermore, a metabolomics study has highlighted 3-indoxyl sulfate as a sensitive and early biomarker for nephrotoxicity. biospace.com

There is also growing interest in its utility for the early detection of CKD. doi.org One study found that serum indoxyl sulfate levels were significantly higher in individuals with a slightly reduced estimated glomerular filtration rate (eGFR), suggesting its potential to identify early stages of kidney function decline. doi.org Additionally, its role as a potential biomarker for peripheral arterial stiffness in patients with non-dialysis CKD is being investigated, with one study suggesting a cut-off level of 0.996 μg/mL for identifying patients at high risk. mdpi.com

Personalized Therapeutic Strategies based on Patient Metabolomic Profiles

The variability in individual responses to therapies highlights the need for personalized medicine. Metabolomic profiling, which provides a snapshot of an individual's metabolic state, can be instrumental in developing tailored therapeutic strategies. mdpi.com

By analyzing a patient's metabolomic profile, including their levels of indoxyl sulfate and other uremic toxins, clinicians may be able to predict disease progression and treatment response more accurately. This information could guide the selection of the most effective interventions, such as dietary modifications or specific therapies aimed at reducing the production or enhancing the removal of indoxyl sulfate. mdpi.com For example, strategies to reduce indoxyl sulfate production include dietary protein restriction and manipulation of gut microbial metabolism. mdpi.com The development of targeted therapies for kidney diseases is a promising area of research that could benefit from metabolomic data. researchgate.net

Integration of Multi-Omics Data in Research (e.g., Metabolomics, Metagenomics)

To gain a comprehensive understanding of the impact of potassium 1H-indol-3-yl sulfate, researchers are increasingly integrating data from multiple "omics" fields, including metabolomics and metagenomics. paijournal.comnih.gov This multi-omics approach allows for a more holistic view of the interactions between the gut microbiome, host metabolism, and disease processes.

Metabolomics studies have been crucial in identifying the link between gut microbiome-derived metabolites like indoxyl sulfate and various health conditions. paijournal.com For instance, a study on patients treated with broad-spectrum antibiotics showed a significant decline in serum levels of indoxyl sulfate and other gut microbiota-sensitive chemicals, underscoring the potential of metabolome-based biomarker development. paijournal.com

Combining metabolomic data with metagenomic data (the study of genetic material from a mixed community of organisms) can reveal which specific gut bacteria are responsible for producing indole (B1671886), the precursor to indoxyl sulfate. biocrates.com This knowledge is critical for developing targeted interventions, such as probiotics or prebiotics, to modulate the gut microbiome and reduce the production of this harmful toxin. mdpi.com

Large-Scale Randomized Controlled Trials to Confirm Clinical Outcomes

While numerous observational and preclinical studies have pointed to the detrimental effects of indoxyl sulfate, large-scale randomized controlled trials (RCTs) are essential to definitively confirm its role in clinical outcomes and to evaluate the efficacy of interventions aimed at reducing its levels. nih.govnih.gov

Past clinical trials on agents that reduce indoxyl sulfate, such as the oral adsorbent AST-120, have yielded mixed results. nih.gov While some studies showed a suppression in the rate of eGFR decline, they failed to demonstrate a significant impact on hard endpoints like end-stage renal disease or death. nih.gov The EPPIC trial, a large-scale study involving approximately 2000 participants, was one such trial. nih.gov

Future RCTs will need to be carefully designed to address the limitations of previous studies. This includes enrolling appropriate patient populations, ensuring medication adherence, and potentially using novel endpoints to assess clinical benefit. nih.gov Such trials are crucial to establish a firm causal link between indoxyl sulfate and adverse outcomes and to validate therapeutic strategies targeting this uremic toxin. nih.govnih.gov

Exploration of this compound in Non-Renal Conditions and Comorbidities

The impact of this compound is not limited to kidney disease. Accumulating evidence suggests its involvement in a range of other conditions and comorbidities. biocrates.commagtech.com.cn

Cardiovascular Disease: Indoxyl sulfate is increasingly recognized as a contributor to cardiovascular complications. biocrates.comnih.gov It has been linked to atherosclerosis, vascular calcification, and endothelial dysfunction. nih.govnih.gov Studies have shown that it can induce inflammatory and pro-oxidant effects in blood vessels. nih.gov

Neurological Disease: Emerging research points to a potential role for indoxyl sulfate in neurological disorders. biocrates.com Metabolomics studies have found elevated levels of indoxyl sulfate in the cerebrospinal fluid of patients with Parkinson's disease and in the blood of dementia patients. biocrates.com

COVID-19: Interestingly, recent studies have identified elevated levels of indoxyl sulfate in both the plasma and bronchoalveolar lavage fluid of patients with severe COVID-19. nih.govresearchgate.netnih.gov These findings suggest that indoxyl sulfate could serve as a functional biomarker to monitor disease progression and may be involved in the immunopathogenesis of the disease by inducing TNF-α production and apoptosis in monocytes. nih.govresearchgate.net

Other Conditions: Research has also explored the link between indoxyl sulfate and conditions like sarcopenia (muscle wasting) in CKD and even constipation, where higher blood levels have been observed. nih.govnewatlas.com Further investigation into the role of indoxyl sulfate in these and other non-renal conditions will open up new avenues for understanding and potentially treating these complex diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.